(-)-N-Desmethyl Tramadol-d3
Description
Properties
Molecular Formula |
C₁₅H₂₀D₃NO₂ |
|---|---|
Molecular Weight |
252.37 |
Synonyms |
(1S,2S)-(-)-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]cyclohexanol-d3; _x000B_cis-(-)-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]cyclohexanol-d3 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Considerations for N Desmethyl Tramadol D3
Strategic Synthesis of Deuterated Metabolites
The creation of (-)-N-Desmethyl Tramadol-d3 is a multi-step process that demands careful control over chemical reactions and isotopic incorporation to yield a product suitable for high-sensitivity analytical methods.
Chemical Pathways for N-Desmethylation of Tramadol (B15222)
The initial and crucial step in the synthesis is the removal of the N-methyl group from the parent tramadol molecule. Tramadol is metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP2B6 responsible for N-demethylation to produce N-desmethyltramadol (M2). drugbank.comnih.govpharmgkb.org In a laboratory setting, this transformation is achieved through chemical means.
Several reagents can be employed for this purpose, with boron tribromide (BBr3) in dichloromethane (B109758) being a common choice. nih.gov This method is favored for its selectivity, as it can cleave the N-methyl bond without significantly affecting other functional groups in the molecule when controlled at low temperatures, such as -40°C or -78°C. nih.gov
Another approach is oxidative demethylation . While enzymatic demethylation using cytochrome P450 isoforms can be performed in vitro, it is often less practical for large-scale synthesis. Chemical oxidative methods, for instance, using iodine and aqueous sodium hydroxide (B78521) under reflux, present an alternative, albeit with potentially lower yields (65-70%). The choice of method depends on the desired scale, purity, and efficiency of the synthesis.
Deuterium (B1214612) Incorporation Techniques in the Synthesis of N-Desmethyl Tramadol-d3
With N-desmethyl tramadol as the precursor, the next step is the introduction of three deuterium atoms (d3). This isotopic labeling is what makes the final compound an effective internal standard in mass spectrometry. smolecule.com The most common strategy for this is reductive amination .
This process typically involves reacting the secondary amine of N-desmethyl tramadol with a deuterated source, such as deuterated formaldehyde (B43269) (CD₂O), in the presence of a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN). This method ensures the specific placement of the deuterium atoms on the newly formed N-methyl group, resulting in the desired N-trideuteriomethyl group. synzeal.com The use of deuterated solvents, like deuterated methanol (B129727) (CD₃OD), can further enhance deuterium incorporation and minimize unwanted proton exchange.
Alternative methods for deuterium incorporation exist, such as using deuterium gas (D₂) with a catalyst like palladium on carbon (Pd/C) or employing other deuterated reducing agents like sodium borodeuteride (NaBD₄). The selection of the technique is guided by the desired level of deuterium enrichment and the stability of the label. rsc.org
Enantioselective Synthesis Approaches for this compound
Tramadol exists as a racemic mixture of two enantiomers, (+) and (-), which exhibit different pharmacological activities. drugbank.com Consequently, its metabolites, including N-desmethyl tramadol, are also chiral. researchgate.net For specific research applications, it is often necessary to isolate or synthesize a single enantiomer.
The synthesis of the specific (-) enantiomer of N-desmethyl tramadol-d3 can be approached in a few ways. One method is to start with an enantiomerically pure form of tramadol. google.com Alternatively, asymmetric synthesis can be employed, using optically active reagents, substrates, catalysts, or solvents to favor the formation of the desired enantiomer. google.com Chiral chromatography techniques can also be used to separate the enantiomers from a racemic mixture of N-desmethyl tramadol before or after the deuteration step. nih.gov
Isotopic Purity and Characterization for Research Applications
The utility of this compound as an internal standard is directly dependent on its isotopic purity and accurate characterization.
Analytical Techniques for Assessing Deuterium Content and Positional Labeling
Several analytical techniques are employed to confirm the isotopic purity and the precise location of the deuterium atoms within the molecule.
Mass Spectrometry (MS): This is a primary tool for determining the degree of deuteration by analyzing the mass-to-charge ratio of the molecule. researchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can provide precise mass measurements to confirm the incorporation of the desired number of deuterium atoms. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the disappearance of proton signals at the labeling site. nih.gov Furthermore, ¹³C NMR and ²H NMR are powerful techniques for confirming the exact position of the deuterium labels. researchgate.netcdnsciencepub.com Decoupling techniques in ¹³C NMR can resolve signals from different isotopologues, allowing for accurate quantification of site-specific deuterium content. researchgate.net
These techniques, often used in combination, provide a comprehensive picture of the isotopic composition of the synthesized this compound.
Impact of Isotopic Purity on Research Data Interpretation
The isotopic purity of a deuterated internal standard is paramount for accurate quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. lgcstandards.com
High isotopic purity ensures that the signal of the internal standard does not interfere with the signal of the non-deuterated analyte being measured. nih.gov If the deuterated standard contains a significant amount of non-labeled or partially labeled molecules, it can lead to an overestimation of the analyte's concentration. avantiresearch.comwaters.com
The stability of the deuterium label is also crucial. The C-D bond is stronger than the C-H bond, which generally prevents the exchange of deuterium for hydrogen under typical analytical conditions. scispace.com However, the potential for back-exchange must be considered, especially if the labels are in labile positions. lgcstandards.com A stable, high-purity isotopic internal standard like this compound co-elutes with the analyte and experiences similar ionization effects, effectively correcting for variations during sample preparation and analysis, which ultimately leads to more reliable and reproducible research data. scispace.com
| Feature | Details |
| Analyte Name | This compound |
| Parent Compound | Tramadol |
| Key Synthetic Step | N-Demethylation |
| Deuteration Method | Reductive Amination |
| Common Reagents | Boron tribromide, Deuterated formaldehyde, Sodium cyanoborodeuteride |
| Key Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |
| Primary Application | Isotope-labeled internal standard in mass spectrometry |
Advanced Analytical Methodologies for N Desmethyl Tramadol D3 in Research
Chromatographic Separation Techniques
Chromatography is fundamental to separating (-)-N-Desmethyl Tramadol (B15222) from complex biological matrices and distinguishing it from other related compounds. The choice of technique depends on the specific requirements of the analysis, such as the need for chiral separation, speed, and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Chiral and Achiral Separations
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of tramadol and its metabolites. For achiral separations, reversed-phase columns, such as C18 columns, are commonly employed. These methods are developed to separate tramadol, O-desmethyltramadol, and N-desmethyltramadol in various biological samples. mdpi.comwjbphs.com An optimized HPLC method for tramadol and O-desmethyl tramadol in human plasma utilized a RP-18 column with a gradient mobile phase consisting of ortho-phosphoric acid, triethylamine, acetonitrile, and methanol (B129727). nih.govresearchgate.net
The enantioselective analysis of N-desmethyltramadol is critical due to the different pharmacological activities of its enantiomers. Chiral HPLC methods have been developed to separate these enantiomers. Polysaccharide-based chiral stationary phases, such as amylose tris-(3,5-dimethylphenylcarbamate) (Chiralpak AD), have proven effective. epa.govoup.com One method achieved separation of tramadol and O-desmethyltramadol enantiomers using a mobile phase of isohexane-ethanol-diethylamine. epa.gov Another successful separation of tramadol and its metabolites' enantiomers was achieved on a Lux Cellulose-4 column with an isocratic mobile phase of hexane and ethanol with diethylamine. mdpi.com
Table 1: HPLC Methods for the Analysis of N-Desmethyl Tramadol
| Analytical Focus | Column Type | Mobile Phase Composition | Detection Method | Reference |
| Achiral Separation | RP-18 | ortho-phosphoric acid, triethylamine, acetonitrile, methanol (gradient) | Fluorescence | nih.govresearchgate.net |
| Chiral Separation | Chiralpak AD | isohexane-ethanol-diethylamine (97:2.8:0.1 v/v) | Not Specified | epa.gov |
| Chiral Separation | Lux Cellulose-4 | 0.1% diethylamine in hexane and ethanol (96:4, v/v) | Fluorescence | mdpi.com |
| Chiral Separation | Chiral alpha-1-acid glycoprotein (AGP) | 0.8% acetonitrile and 99.2% ammonium acetate (20mM, pH 7.2) | MS/MS | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. lincoln.edu.myresearchgate.net These benefits are due to the use of columns with smaller particle sizes (typically sub-2 µm). A stability-indicating UPLC method for tramadol hydrochloride was developed using a Waters Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 µm) with an isocratic mobile phase, demonstrating the speed and efficiency of UPLC. lincoln.edu.myresearchgate.net UPLC systems are particularly well-suited for high-throughput screening in clinical and forensic settings. The increased peak capacity and resolution of UPLC are also advantageous for resolving complex mixtures of metabolites in biological samples.
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of tramadol and its metabolites. However, due to the low volatility and polar nature of these compounds, derivatization is often necessary to improve their chromatographic properties. oup.com Trimethylsilyl (TMS) derivatives are commonly prepared to increase volatility and thermal stability. nih.gov One GC-MS method for the simultaneous determination of tramadol and its metabolites in urine involved derivatization following liquid-liquid extraction. nih.gov Another study utilized N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) for derivatization before GC-MS analysis. oup.comoup.com
Table 2: GC-MS Methods for N-Desmethyl Tramadol Analysis
| Sample Matrix | Derivatization Reagent | Key Findings | Reference |
| Human Urine | Trimethylsilyl (TMS) | Enabled prediction and designation of demethylation and hydroxylation sites. | nih.gov |
| Human Urine | Not specified | Developed and validated for simultaneous determination of tramadol, ODT, and NDT. | nih.gov |
| Blood, Brain, Liver, Kidney | BSTFA with 1% TMCS | Achieved sharp, symmetrical, and well-separated peaks for derivatized analytes. | oup.com |
| Vitreous Humor | BSTFA with 1% TMCS | Developed for determination in blood and vitreous humor. | oup.com |
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the gold standard for the detection and quantification of drugs and their metabolites due to its high sensitivity and selectivity. When coupled with chromatographic separation, it provides a robust analytical platform.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for (-)-N-Desmethyl Tramadol-d3
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for the quantification of tramadol and its metabolites in biological matrices. mdpi.com In these assays, this compound serves as an ideal internal standard. Its chemical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its slightly higher mass allows it to be distinguished by the mass spectrometer, enabling accurate correction for any sample loss or matrix effects. nih.gov
A novel enantioselective LC-MS/MS method was developed for the simultaneous measurement of tramadol and its three main metabolites, including N-desmethyltramadol, in whole blood. nih.govresearchgate.net This method utilized a chiral alpha-1-acid glycoprotein (AGP) column and employed deuterated internal standards for accurate quantification. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) offers the advantage of providing highly accurate mass measurements, which aids in the identification of unknown metabolites and the structural elucidation of compounds. researchgate.netnih.gov An analytical workflow using LC-HRMS with data processing based on a molecular network successfully identified 25 tramadol metabolites in urine and plasma. nih.gov
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The choice of ionization technique is critical for achieving optimal sensitivity and generating informative mass spectra.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like N-desmethyl tramadol. ESI typically produces protonated molecules [M+H]+ in positive ion mode, which is commonly used for the analysis of tramadol and its metabolites. researchgate.netresearchgate.net The ESI-MS/MS spectra of N-desmethyltramadol are often characterized by a dominant fragment ion resulting from the loss of the amine group. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique that is suitable for a wide range of compounds, including those of medium polarity. An LC-MS assay with APCI was developed for the quantification of tramadol and O-desmethyltramadol in blood plasma. oup.com The choice between ESI and APCI can depend on the specific analyte and the matrix. In some cases, a combination of both techniques may be used to maximize the coverage of different classes of metabolites in a sample. scripps.edu
"On-the-Fly" Hydrogen/Deuterium (B1214612) Exchange LC/MS for Metabolite Identification
"On-the-fly" Hydrogen/Deuterium Exchange (HDX) coupled with LC-MS is an innovative technique that provides an additional layer of structural information, which is particularly useful for identifying and confirming the structure of metabolites. semanticscholar.org In this method, a deuterium source, such as deuterium oxide (D₂O), is introduced into the liquid chromatography mobile phase post-column. As the analyte, (-)-N-Desmethyl Tramadol, passes through this deuterium-rich environment, labile hydrogens (those attached to heteroatoms like oxygen or nitrogen) are rapidly exchanged for deuterium atoms.
This exchange results in a predictable increase in the mass of the molecule, which is detected by the mass spectrometer. By comparing the mass of the analyte with and without the D₂O exchange, the number of exchangeable hydrogens in the molecule can be determined. For (-)-N-Desmethyl Tramadol, this technique would confirm the presence of two labile hydrogens: one on the secondary amine (-NH) group and one on the phenolic hydroxyl (-OH) group. This information is invaluable for distinguishing it from other potential isomers and confirming its structural identity during metabolic profiling studies. semanticscholar.org
Quantitative Bioanalytical Method Validation for Research Standards
The validation of bioanalytical methods is critical to ensure the reliability, reproducibility, and accuracy of quantitative data. au.dknih.gov For research standards like this compound, which serves as an internal standard, rigorous validation procedures are essential.
A calibration curve is essential for quantitative analysis, demonstrating the relationship between the instrument response and the known concentration of the analyte. In LC-MS/MS analysis, this is achieved by plotting the peak area ratio of the analyte to its stable isotope-labeled internal standard (SIL-IS) against the analyte's concentration. oup.com
The use of a deuterated internal standard such as this compound is the preferred method for the quantification of (-)-N-Desmethyl Tramadol. Because the SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar effects during sample preparation and ionization, thus correcting for variability. researchgate.net Linearity is established over a specific concentration range, and validation studies for tramadol and its metabolites have demonstrated linearity across various ranges in different biological matrices. nih.govnih.govnih.gov
Table 1: Examples of Linear Ranges in Bioanalytical Methods for Tramadol and its Metabolites
| Analyte(s) | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| Tramadol, ODT, NDT, NODT | Human Plasma | 12.5–1600 (Tramadol), 2.5–320 (Metabolites) | > 0.999 |
| Tramadol, ODT | Human Plasma | 1.0–600.0 (Tramadol), 0.5–300.0 (ODT) | Not Specified |
Data synthesized from multiple research sources. nih.govnih.govnih.gov ODT: O-desmethyltramadol; NDT: N-desmethyltramadol; NODT: N,O-didesmethyltramadol.
Method validation requires the assessment of precision, accuracy, and recovery to ensure reliable results. au.dk
Precision measures the closeness of repeated measurements and is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV).
Accuracy refers to the closeness of the measured value to the true or nominal value, expressed as a percentage.
Recovery is the efficiency of the analytical process, specifically the extraction of the analyte from the complex research matrix.
The use of a deuterated internal standard like this compound is crucial for achieving high precision and accuracy, as it compensates for potential analyte loss during sample preparation. mdpi.com Validation studies for tramadol and its metabolites consistently report high levels of precision, accuracy, and recovery. researchgate.netnih.govnih.gov
Table 2: Summary of Precision, Accuracy, and Recovery Data from Validation Studies
| Analyte(s) | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) | Recovery (%) |
|---|---|---|---|---|---|
| Tramadol, ODT, NDT, NODT | Human Plasma | 1.6 - 10.2% | 1.6 - 10.2% | 89.2 - 106.2% | 85.5 - 106.3% |
| Tramadol, ODT, NDT | Human Urine | 1.29 - 6.48% | 1.28 - 6.84% | 91.79 - 106.89% | 98.21 - 102.12% |
| Tramadol Metabolite Enantiomers | Whole Blood | 2 - 6% (Repeatability) | 2 - 7% (Intermediate) | 83 - 114% | Not Specified |
Data compiled from multiple research publications. researchgate.netnih.govnih.govmdpi.com ODT: O-desmethyltramadol; NDT: N-desmethyltramadol; NODT: N,O-didesmethyltramadol.
Matrix effects are a significant challenge in LC-MS analysis, occurring when co-eluting components from the biological sample interfere with the ionization of the target analyte. chromatographyonline.comlongdom.org This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, compromising the accuracy and reproducibility of the quantitative results. longdom.org
Assessing matrix effects is a mandatory part of bioanalytical method validation. The most effective strategy to compensate for these effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, for the quantification of its non-labeled analogue. chromatographyonline.com Since the SIL-IS co-elutes and shares almost identical physicochemical properties with the analyte, it is subjected to the same degree of ion suppression or enhancement. researchgate.net As a result, the ratio of the analyte peak area to the internal standard peak area remains constant, providing an accurate and reliable quantification despite variations in the matrix. nih.gov Several studies on tramadol and its metabolites have formally investigated matrix effects and concluded that with the use of appropriate deuterated standards, these effects are negligible or effectively compensated for. researchgate.netnih.gov
Sample Preparation Strategies for Research Samples (e.g., in vitro media, animal tissues)
The precise and accurate quantification of this compound in complex biological matrices, such as in vitro media and animal tissues, fundamentally depends on the chosen sample preparation strategy. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, reduce matrix effects, and concentrate the sample to a level suitable for the sensitivity of the analytical instrument. The selection of an appropriate technique is dictated by the analyte's physicochemical properties, the complexity of the sample matrix, and the analytical endpoint. For this compound, which serves as an internal standard for its non-deuterated counterpart, common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), protein precipitation (PPT), and dried spot analysis.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional technique that partitions analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of LLE for tramadol and its metabolites is highly dependent on the pH of the aqueous phase and the choice of the organic solvent. To ensure the analytes are in a non-ionized state, which favors their transfer into the organic phase, the sample is typically alkalinized.
Various solvent systems have been successfully employed. For instance, a mixture of diethyl ether, dichloromethane (B109758), and 1-butanol (5:3:2) has been used for extraction from plasma after alkalinization with a borate buffer (pH 9.3) bibliotekanauki.pl. Another common approach involves using tert-butylmethyl ether in the presence of ammonium hydroxide (B78521), followed by a back-extraction step into hydrochloric acid to purify the extract further scispace.com. The selection of the solvent and pH is critical for maximizing the recovery of tramadol and its metabolites.
| Parameter | Condition 1 | Condition 2 |
| Solvent System | Diethyl ether:Dichloromethane:1-Butanol (5:3:2) bibliotekanauki.pl | tert-Butylmethyl ether scispace.com |
| Sample Matrix | Plasma bibliotekanauki.pl | Plasma scispace.com |
| pH Adjustment | Borate Buffer (pH 9.3) bibliotekanauki.pl | Ammonium Hydroxide scispace.com |
| Key Feature | Single extraction step bibliotekanauki.pl | Back-extraction into HCl scispace.com |
| Typical Recovery | >83% for Tramadol and O-desmethyltramadol researchgate.net | Not specified |
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective and often cleaner extraction compared to LLE. This technique utilizes a solid sorbent packed into a cartridge to retain the analyte from the sample matrix. For tramadol and its metabolites, which are basic compounds, strong cation exchange (SCX) mixed-mode SPE cartridges are highly effective chromatographytoday.com.
A typical SPE procedure involves several steps:
Conditioning: The sorbent is activated, usually with methanol nih.govsigmaaldrich.com.
Equilibration: The sorbent is prepared for the sample matrix, often with an aqueous buffer nih.govsigmaaldrich.com.
Sample Loading: The pre-treated sample (e.g., diluted urine or plasma) is passed through the cartridge, where the analytes are retained chromatographytoday.com.
Washing: Interfering substances are removed using specific solvents. This may include washing with a buffer to remove general matrix components and then with a solvent like methanol to elute hydrophobic interferences sigmaaldrich.com.
Elution: The analyte of interest is recovered from the sorbent using a solvent that disrupts the analyte-sorbent interaction. For cation exchange, this is typically an organic solvent, such as ethyl acetate or methanol, made basic with a modifier like ammonium hydroxide nyc.govresearchgate.net.
The recovery rates for SPE are generally high, with one study reporting 98.9% for tramadol from serum using a mixed-mode C18 and strong cation exchange cartridge researchgate.net.
| Step | Reagent/Solvent | Purpose | Reference |
| Conditioning | Methanol | Wets the sorbent functional groups | nih.govsigmaaldrich.com |
| Equilibration | Phosphate Buffer (pH 7.4) | Maximizes analyte retention | nih.gov |
| Sample Loading | Diluted Plasma/Urine | Binds analyte to the sorbent | chromatographytoday.comnih.gov |
| Washing | Buffer, then Methanol | Removes polar and hydrophobic interferences | sigmaaldrich.com |
| Elution | Ethyl Acetate / NH4OH (98/2) | Recovers the purified analyte | nyc.gov |
Protein Precipitation
Protein precipitation (PPT) is a rapid and simple method for removing proteins from biological samples like plasma or serum before analysis. This is crucial as proteins can interfere with chromatographic analysis and damage analytical columns. The most common approach involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample sigmaaldrich.comscripps.edu.
A widely used protocol involves adding three to four volumes of acetonitrile to one volume of the plasma or serum sample sigmaaldrich.comthermofisher.comagilent.com. The mixture is vortexed to ensure thorough mixing, which denatures and precipitates the proteins. The sample is then centrifuged at high speed to pellet the precipitated proteins, and the resulting supernatant, which contains the analyte, is collected for analysis nih.gov. While effective for protein removal, PPT is a cruder cleanup method compared to LLE or SPE and may leave other matrix components, such as phospholipids, in the final extract agilent.com.
| Parameter | Description | Reference |
| Precipitating Agent | Acetonitrile | Efficiently precipitates proteins from plasma/serum. sigmaaldrich.comthermofisher.commdpi.com |
| Solvent to Sample Ratio | 3:1 (v/v) | A common ratio to ensure complete protein precipitation. sigmaaldrich.comthermofisher.comagilent.com |
| Procedure | 1. Add solvent to sample. 2. Vortex to mix. 3. Centrifuge to pellet proteins. 4. Collect supernatant. | thermofisher.comnih.gov |
| Advantages | Fast, simple, inexpensive. | agilent.com |
| Disadvantages | Less clean extract, potential for matrix effects. | agilent.com |
Dried Spot Analysis (e.g., Dried Blood Spots, Dried Urine Spots)
Dried spot analysis, including Dried Blood Spots (DBS) and Dried Urine Spots (DUS), is a modern microsampling technique with several advantages for research. It requires only a small volume of the biological matrix (e.g., 6-10 µL), which is spotted onto a specialized filter card and allowed to dry lcms.czanchrom.in. This simplifies sample collection, transportation, and storage.
For analysis, a standardized disc is typically punched from the dried spot. The analytes, including this compound as an internal standard, are then extracted from the filter paper matrix. The extraction is usually performed using a solvent mixture, such as water with 0.1% formic acid or an organic solvent blend lcms.czthermofisher.com. This technique has been successfully automated for the high-throughput analysis of tramadol and its metabolites, O-desmethyltramadol and N-desmethyltramadol, in various biological matrices including blood, serum, saliva, and urine lcms.czthermofisher.comunibe.chnih.gov. The extraction efficiency for tramadol from DBS has been reported to be around 62% unibe.chnih.gov.
| Feature | Description | Reference |
| Sample Volume | Typically 6-10 µL | lcms.czanchrom.in |
| Matrices | Blood, Serum, Saliva, Urine | lcms.czthermofisher.com |
| Extraction Solvent | 0.1% Formic Acid in Water | lcms.czthermofisher.com |
| Analysis | Fully automated LC-MS/MS | unibe.chnih.gov |
| Extraction Efficiency | ~62% for tramadol | unibe.chnih.gov |
Applications of N Desmethyl Tramadol D3 in Advanced Research and Development
Utilization as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, the primary goal is to accurately and precisely measure the concentration of an analyte in a biological matrix. Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for this purpose, and (-)-N-Desmethyl Tramadol-d3 serves as an ideal SIL-IS for the quantification of its unlabeled counterpart, N-desmethyl tramadol (B15222). cerilliant.comlongdom.org
The use of this compound is critical for developing robust, accurate, and precise analytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). cerilliant.com Because the deuterated standard is chemically identical to the analyte of interest (the "analyte"), it co-elutes during chromatography and experiences nearly identical ionization and fragmentation behavior in the mass spectrometer. This co-behavior allows it to correct for variability introduced during sample preparation, injection, and analysis.
Research studies validating methods for the quantification of tramadol and its metabolites demonstrate the high levels of accuracy and precision achieved when using internal standards. For example, a GC-MS method for determining tramadol, O-desmethyltramadol (ODT), and N-desmethyltramadol (NDT) in human urine reported intra-assay precision within 1.29-6.48% and inter-assay precision within 1.28-6.84%. nih.govresearchgate.net The accuracy for all analytes was within 91.79-106.89%. nih.govresearchgate.net Similarly, an enantioselective LC-MS/MS method for tramadol and its metabolites in whole blood achieved repeatability of 2-6%, intermediate precision of 2-7%, and accuracy of 83-114% for all enantiomers. researchgate.net These methods establish linear calibration curves over a defined concentration range, ensuring that the measured response is directly proportional to the analyte concentration. nih.govnih.gov
Table 1: Performance Characteristics of Mass Spectrometry Methods for Tramadol Metabolite Analysis
| Analytical Method | Matrix | Analytes | Linear Range (ng/mL) | Precision (% RSD) | Accuracy (% Bias or Range) | Internal Standard Used |
|---|---|---|---|---|---|---|
| GC-MS | Human Urine | Tramadol, ODT, NDT | 10-1000 | 1.28-6.84 | 91.79-106.89 | Proadifen |
| LC-MS/MS | Human Whole Blood | (+)/(-)-Tramadol, ODT, NDT, NODT | 0.25-250 | 2-7 | 83-114 | Tramadol-(13)C-D3, O-desmethyl-cis-tramadol-D6 |
| LC-MS/MS | Human Plasma | Tramadol, ODT | Tramadol: 1.0-600.0 ODT: 0.5-300.0 | Not specified | Not specified | Propranolol |
| HPLC-DAD | Human Plasma | Tramadol, ODT | 250-2000 | 1.89-10.91 | -13.07 to 4.99 | Propranolol |
ODT: O-desmethyltramadol; NDT: N-desmethyltramadol; NODT: N,O-didesmethyltramadol; RSD: Relative Standard Deviation. Data compiled from multiple analytical studies. nih.govresearchgate.netnih.govscispace.com
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous compounds like salts, lipids, and proteins. longdom.orgnih.gov During LC-MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of quantitative results. longdom.org
This compound is an effective tool to compensate for these matrix effects. longdom.org Because it shares structural and physicochemical properties with the unlabeled analyte, it is affected by ion suppression or enhancement in the same way. longdom.org By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix is normalized. This ensures that the final calculated concentration is reliable, even in the presence of significant matrix interference. longdom.org The use of a stable isotope-labeled internal standard is the most effective strategy to counteract matrix-induced changes in ionization efficiency. longdom.org
Role in Pharmacometabolomics and Metabolic Pathway Elucidation
Pharmacometabolomics investigates the metabolic profile of an individual to understand drug effects and metabolism. This compound serves as a critical reference material in these studies to help delineate the metabolic fate of tramadol.
Tramadol undergoes extensive metabolism in the liver, primarily through two main pathways: O-demethylation to O-desmethyltramadol (M1) and N-demethylation to N-desmethyltramadol (M2). researchgate.netresearchgate.netresearchgate.net These reactions are catalyzed by cytochrome P450 (CYP) enzymes, with CYP2D6 responsible for O-demethylation and CYP2B6 and CYP3A4 responsible for N-demethylation. researchgate.netresearchgate.net N-desmethyltramadol can be further metabolized to N,N-didesmethyltramadol.
In preclinical research, particularly in in vitro systems like human liver microsomes, this compound can be used to trace these metabolic pathways. researchgate.net By incubating the labeled compound with these systems, researchers can study its subsequent biotransformation. The deuterium (B1214612) label allows for the unambiguous identification of downstream metabolites using mass spectrometry, distinguishing them from endogenous compounds or metabolites formed from the parent drug. This helps in identifying the specific enzymes involved in secondary metabolic steps and in characterizing the complete metabolic map of tramadol. nih.gov
Table 2: Key Metabolic Pathways of Tramadol
| Parent Compound | Metabolic Pathway | Primary Enzymes Involved | Resulting Metabolite | Metabolite Name |
|---|---|---|---|---|
| Tramadol | O-demethylation | CYP2D6 | M1 | O-desmethyltramadol |
| Tramadol | N-demethylation | CYP3A4, CYP2B6 | M2 | N-desmethyltramadol |
| N-desmethyltramadol (M2) | N-demethylation | CYP2B6, CYP3A4 | M3 | N,N-didesmethyltramadol |
| O-desmethyltramadol (M1) | N-demethylation | Not specified | M5 | N,O-didesmethyltramadol |
Data compiled from studies on tramadol metabolism. researchgate.netresearchgate.netnih.gov
Drug-drug interactions (DDIs) often occur when co-administered drugs inhibit or induce the activity of metabolizing enzymes like CYPs. nih.gov For instance, a potent inhibitor of CYP3A4 could slow the N-demethylation of tramadol, altering the concentration of N-desmethyltramadol. In non-clinical DDI studies, this compound is crucial as an internal standard. It allows for the precise quantification of N-desmethyltramadol formation in in vitro assays (e.g., using human liver microsomes) in the presence and absence of a potential interacting drug. This helps to determine if a new chemical entity acts as an inhibitor or inducer of the CYP2B6/CYP3A4 pathway, providing essential data for predicting potential clinical DDIs. nih.gov
Research in Forensic and Toxicological Analytical Science (as an analytical standard)
In forensic and toxicological investigations, the accurate identification and quantification of drugs and their metabolites in biological samples are paramount for determining the cause of death or impairment. nih.govdiva-portal.org this compound is used as a certified reference material or analytical standard in these settings. cerilliant.com Its inclusion as an internal standard in analytical methods ensures the reliability of quantitative results for N-desmethyltramadol, which is essential for the correct interpretation of toxicological findings. cerilliant.comresearchgate.net
The development of validated and sensitive analytical methods is a standard practice in forensic toxicology. nyc.govtdl.org The use of stable isotope-labeled standards like this compound is a key component of these validated methods, enabling forensic laboratories to achieve the low limits of detection and high degree of certainty required for casework, from postmortem toxicology to driving under the influence of drugs (DUID) investigations. cerilliant.comresearchgate.net
Development of Robust Analytical Methods for Detection in Biological Matrices
This compound is instrumental in the development and validation of sophisticated analytical methods for the detection and quantification of N-Desmethyl Tramadol in a variety of biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry-based assays, as it accurately accounts for variations in sample preparation and instrument response. cerilliant.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most prevalent technique where this compound is employed. Researchers have developed and validated LC-MS/MS methods for the simultaneous determination of tramadol and its metabolites, including N-desmethyltramadol, in human plasma, whole blood, urine, and hair. researchgate.netnih.govmdpi.comnih.gov In these methods, a known amount of the deuterated standard is added to the biological sample at the beginning of the extraction process. researchgate.net As the deuterated analog is chemically identical to the analyte of interest, it experiences the same extraction efficiency, matrix effects, and ionization suppression or enhancement. researchgate.net By measuring the ratio of the signal from the non-labeled analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved.
For instance, a novel enantioselective LC-MS/MS method for the simultaneous measurement of tramadol and its three main metabolites in whole blood utilized deuterated internal standards to ensure accuracy. researchgate.net The validation parameters for this method, including selectivity, matrix effects, linearity, limit of quantitation, precision, and accuracy, all demonstrated the robustness conferred by the use of such standards. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS/MS, GC-MS methods also benefit from the use of this compound as an internal standard, particularly in forensic and clinical toxicology. cerilliant.com The stable-labeled standard is suitable for quantitation in various biological samples in applications such as urine drug testing and post-mortem toxicological analysis. cerilliant.com
The application of these methods spans various biological matrices, each presenting unique analytical challenges:
Blood (Plasma and Whole Blood): Methods have been validated for the determination of N-desmethyltramadol in human plasma with linear ranges typically from 2.5 to 320 ng/mL. nih.gov An enantioselective method in whole blood demonstrated a limit of quantitation between 0.125 and 0.50 ng/g for the different enantiomers of N-desmethyltramadol. researchgate.net
Urine: LC-MS/MS methods have been established for the analysis of tramadol and N-desmethyltramadol in human urine, with a reported linear range of 25-1500 ng/mL. Another validated GC-MS method for human urine reported a limit of quantification of 20 ng/mL for N-desmethyltramadol. nih.gov
Vitreous Humor: In post-mortem forensic toxicology, vitreous humor is a valuable alternative matrix. Methods have been developed to determine tramadol and its metabolites in this fluid, highlighting the importance of accurate quantification in such samples. nih.gov
Hair: Hair analysis provides a longer window of detection for drug use. A column-switching LC-MS/MS method was developed for the simultaneous determination of tramadol and its phase I and II metabolites in hair, demonstrating the utility of such methods in pharmacogenetic studies. nih.gov
Liver and Brain Homogenates: The analysis of drug concentrations in tissues like the liver and brain is crucial in toxicological investigations and pharmacokinetic studies. The principles of using deuterated internal standards are directly applicable to these complex matrices to ensure reliable results.
| Biological Matrix | Analytical Technique | Linear Range / LOQ for N-Desmethyl Tramadol | Internal Standard Mentioned |
|---|---|---|---|
| Human Plasma | LC-MS/MS | 2.5–320 ng/mL | tramadol-d6 |
| Whole Blood | LC-MS/MS | LOQ: 0.125–0.50 ng/g | tramadol-(13)C-D3, O-desmethyl-cis-tramadol-D6 |
| Human Urine | LC-MS/MS | 25–1500 ng/mL | Isotope internal standards |
| Human Urine | GC-MS | LOQ: 20 ng/mL | Proadifen (SKF525A) |
| Hair | LC-MS/MS | Method validated | Deuterated standards for tramadol and metabolites |
Support for Quality Control and Method Validation in Research Laboratories
The use of this compound is fundamental to quality control (QC) and method validation in research laboratories that conduct analyses of tramadol and its metabolites. International guidelines for bioanalytical method validation require rigorous testing to ensure the reliability of analytical data.
Accuracy and Precision: In method validation, accuracy is assessed by analyzing QC samples with known concentrations of the analyte and comparing the measured concentration to the nominal value. Precision is determined by repeatedly analyzing QC samples at different concentrations to evaluate the degree of scatter. The inclusion of a deuterated internal standard like this compound significantly improves both accuracy and precision by correcting for systematic and random errors that can occur during sample processing and analysis. nih.gov For example, a validated LC-MS/MS method for tramadol and its desmethylates in human plasma reported intra-day and inter-day precisions and accuracies within acceptable limits (1.6–10.2% and 89.2–106.2%, respectively) for all analytes. nih.gov
Selectivity and Matrix Effects: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. Stable isotope-labeled internal standards are the most effective way to compensate for matrix effects because they have nearly identical chromatographic retention times and ionization efficiencies to the analyte. researchgate.net Validation studies for methods analyzing N-desmethyltramadol confirm that the use of appropriate deuterated standards results in no significant ion suppression or enhancement. researchgate.net
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions must be assessed during method validation. This compound can be used to accurately quantify the analyte in stability experiments, ensuring that any degradation is properly measured.
Proficiency Testing: Research and clinical laboratories often participate in proficiency testing programs to assess their performance. In these programs, the laboratory analyzes blind samples containing unknown concentrations of the analyte. The use of a validated method with a deuterated internal standard is crucial for obtaining accurate results and demonstrating the laboratory's competence. scispace.com
| Validation Parameter | Role of this compound | Example Finding |
|---|---|---|
| Accuracy | Corrects for analyte loss, ensuring measured concentration is close to the true value. | Intra- and inter-assay accuracy for N-desmethyltramadol ranged from -13.07% to 4.99% and -2.03% to -6.98%, respectively. scispace.com |
| Precision | Minimizes variability in results from repeated measurements. | Intra- and inter-assay precision for N-desmethyltramadol ranged from 1.89% to 10.91% and 2.16% to 5.85%, respectively. scispace.com |
| Selectivity | Co-elution with the analyte allows for accurate quantification even with interfering substances. | Validated methods show no interference from other opioids or co-administered drugs. oup.com |
| Matrix Effect | Compensates for signal suppression or enhancement from the biological matrix. | No significant ion suppression or enhancement was observed in a validated enantioselective method. researchgate.net |
Research on Degradation Pathways and Environmental Fate (non-clinical)
The widespread use of tramadol has led to its detection, along with its metabolites like N-desmethyltramadol, in various environmental compartments, particularly aquatic systems. researchgate.net Research into the degradation pathways and environmental fate of these compounds is crucial for understanding their persistence, potential for bioaccumulation, and ecotoxicity. This compound can be used as a spike in environmental samples to study these processes, although much of the current research focuses on the non-deuterated form.
Investigating Chemical Degradation of N-Desmethyl Tramadol-d3
The chemical degradation of N-Desmethyl Tramadol can occur through various abiotic processes, with photodegradation being a significant pathway.
Photodegradation: Studies have shown that tramadol and its metabolites can be degraded by exposure to ultraviolet (UV) light. The photodegradation of tramadol is known to follow first-order kinetics. nih.gov While tramadol itself is not significantly affected by UV-A radiation, it is degraded by UV-B and UV-C. nih.gov N-demethylation, the process that forms N-desmethyltramadol, has been identified as a transformation mechanism during the photocatalytic degradation of tramadol. researchgate.net Furthermore, direct studies on the photocatalytic degradation of N-desmethyltramadol using titanium dioxide (TiO2) as a catalyst have been conducted. These studies indicate that hydroxyl radicals (HO•) play a crucial role in the degradation pathways, which primarily involve hydroxylation and further oxidation of the parent compound. researchgate.net It is suggested that demethylation can be a result of oxidation or photodegradation processes. usp.org
Advanced Oxidation Processes (AOPs) are another area of research for the chemical degradation of pharmaceuticals. These processes generate highly reactive species that can break down persistent organic pollutants. The degradation of tramadol has been studied using AOPs, and it is plausible that N-desmethyltramadol would be susceptible to similar degradation mechanisms. irb.hr
Studying Biotransformation in Environmental Models (e.g., aquatic systems)
The biotransformation of N-Desmethyl Tramadol is a key aspect of its environmental fate. This process is primarily mediated by microorganisms in environments such as wastewater treatment plants and surface waters.
Microbial Degradation: Studies using activated sludge from wastewater treatment plants have demonstrated the aerobic biodegradation of tramadol. In these studies, N-desmethyltramadol was identified as one of the primary transformation products, indicating that N-demethylation is a key microbial transformation pathway. researchgate.netnih.gov The elimination of tramadol in these systems resulted in the formation of N-desmethyltramadol and N,N-didesmethyltramadol. nih.gov Several bacterial genera, including Bacillus, Mycobacterium, Enterobacter, and Xanthobacter, have been suggested to play a role in these transformations. nih.gov
| Degradation Type | Process/Medium | Key Findings Related to N-Desmethyl Tramadol |
|---|---|---|
| Chemical Degradation | Photodegradation (UV light, Photocatalysis) | N-demethylation is a known photodegradation pathway for tramadol. researchgate.net N-desmethyltramadol is degraded via photocatalysis, primarily through reactions with hydroxyl radicals. researchgate.net |
| Biotransformation | Activated Sludge (Wastewater Treatment) | N-desmethyltramadol is a primary transformation product of tramadol biodegradation. nih.gov Several bacterial genera are implicated in this process. nih.gov |
| Biotransformation | Aquatic Systems (River Water) | Biotic degradation in surface water occurs at very low rates. nih.gov Fish can metabolize tramadol to N-desmethyltramadol. researchgate.net |
Future Research Trajectories and Methodological Innovations
Development of Novel Analytical Platforms for Enhanced Sensitivity and Throughput in Metabolite Research
The comprehensive analysis of metabolites like (-)-N-Desmethyl Tramadol-d3 is often challenging due to their low concentrations in complex biological matrices. nih.gov To address this, the development of novel analytical platforms with enhanced sensitivity and high-throughput capabilities is a key research trajectory.
Current platforms, primarily based on mass spectrometry (MS) and nuclear magnetic resonance (NMR), are continually evolving. nih.goviptonline.com Innovations in MS-based metabolomics, in particular, offer high sensitivity and selectivity for detecting a wide range of metabolites in a single analysis. iptonline.com Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are preferred for their ability to detect metabolites at picomolar and nanomolar levels. researchgate.net Furthermore, advancements in sample preparation, such as miniaturization and automation of extraction techniques, contribute to faster and more efficient analyses. researchgate.net
For enhanced throughput, researchers are exploring methods like direct infusion ion mobility MS and integrated microfluidic devices. researchgate.net High-throughput targeted metabolomics serves as a bridge between untargeted and targeted approaches, allowing for the rapid analysis of a large number of specific metabolites while also providing information on other metabolites present in the sample. iptonline.com These high-throughput methods, however, can sometimes come at the cost of metabolite coverage, creating a trade-off between speed and comprehensiveness. escholarship.org
| Analytical Platform | Key Advantages | Limitations | Relevance for this compound Research |
|---|---|---|---|
| Mass Spectrometry (MS) | High sensitivity and selectivity, capable of detecting a wide range of metabolites. iptonline.com | Matrix effects can interfere with analysis. escholarship.org | Ideal for quantifying low concentrations in biological samples. |
| Nuclear Magnetic Resonance (NMR) | High reproducibility, non-destructive, and requires minimal sample preparation. researchgate.net | Inherently low sensitivity compared to MS. iptonline.comnih.gov | Useful for structural elucidation and studying metabolic processes in vivo. iptonline.com |
| High-Throughput Targeted Metabolomics | Rapid and efficient analysis of a large number of targeted metabolites. iptonline.com | May not capture the full metabolic profile of a sample. iptonline.com | Enables large-scale screening and biomarker discovery studies. |
Advanced Computational Modeling and In Silico Predictions for N-Desmethylation and Isotope Effects
Computational modeling and in silico predictions are becoming indispensable tools for understanding the metabolic pathways of drugs, including the N-demethylation of tramadol (B15222) to form its desmethyl metabolite. researchgate.netresearchgate.netpnas.orgpnas.org These approaches can provide insights into the reaction mechanisms and the influence of isotopic substitution, as seen in this compound.
The kinetic isotope effect (KIE) is a key parameter that can be investigated using computational methods. libretexts.org The KIE, which is the change in reaction rate upon isotopic substitution, provides valuable information about the rate-limiting steps and transition states of a reaction. libretexts.org For deuterated compounds like this compound, a primary KIE is expected if the C-D bond is broken in the rate-determining step of its formation. wikipedia.org Computational models can predict the magnitude of both primary and secondary KIEs, helping to elucidate the precise mechanism of N-demethylation by cytochrome P450 enzymes. wikipedia.orgnih.gov
Advanced computational studies can also predict how deuterium (B1214612) substitution affects the metabolic stability of the parent compound. By replacing hydrogen with deuterium at a metabolic soft spot, the C-D bond becomes stronger than the C-H bond, which can slow down the rate of metabolism. nih.govuniupo.it This has led to the development of deuterated drugs with improved pharmacokinetic profiles. nih.govuniupo.it
Integration of Multi-Omics Data for Comprehensive Understanding of Drug Metabolite Disposition in Research Models
A holistic understanding of the disposition of drug metabolites like this compound requires the integration of data from various "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. nygen.iod4-pharma.com This multi-omics approach provides a systems-level view of the biological processes that influence drug metabolism and response. northeastern.edu
By combining different types of omics data, researchers can uncover novel insights into the molecular basis of drug responses and identify new biomarkers. nih.gov For instance, integrating genomic data can identify genetic variations in drug-metabolizing enzymes that affect the rate of tramadol's N-demethylation. Transcriptomic and proteomic data can reveal changes in the expression of these enzymes and other proteins involved in drug transport and metabolism. Metabolomics, in turn, provides a direct readout of the metabolic state and can quantify the levels of tramadol and its metabolites. chromatographyonline.com
The integration of these large and complex datasets presents significant computational challenges. nih.gov However, the development of advanced bioinformatics tools and machine learning algorithms is enabling researchers to analyze and interpret multi-omics data more effectively. youtube.comfrontiersin.org This integrated approach has the potential to revolutionize our understanding of drug metabolite disposition and contribute to the development of personalized medicine. northeastern.edunih.gov
| Omics Field | Type of Data | Application in this compound Research |
|---|---|---|
| Genomics | Genetic variations (e.g., SNPs) in drug-metabolizing enzymes and transporters. | Identifying genetic factors that influence the formation and clearance of the metabolite. |
| Transcriptomics | Gene expression levels of relevant enzymes and transporters. | Understanding the regulation of metabolic pathways involved in tramadol metabolism. |
| Proteomics | Protein abundance and post-translational modifications of metabolic enzymes. | Assessing the functional state of the metabolic machinery. |
| Metabolomics | Quantification of tramadol, its metabolites, and other endogenous small molecules. | Directly measuring the metabolic phenotype and identifying metabolic biomarkers. |
Exploration of Emerging Deuteration Strategies for Next-Generation Research Probes
The use of deuterated compounds as research probes is a well-established strategy in drug metabolism studies. aquigenbio.com Emerging deuteration strategies are focused on creating more sophisticated and versatile probes for a variety of applications. europa.eu
One area of development is the use of deuterium as a "label-free" label for imaging drug uptake and metabolism. europa.eu The unique vibrational properties of the carbon-deuterium bond can be exploited in techniques like Raman spectroscopy to track the distribution of deuterated drugs and their metabolites in cells and tissues without the need for fluorescent or radioactive labels. europa.eu This approach offers a minimally invasive way to study drug disposition at a subcellular level.
Another emerging strategy involves the use of deuterated compounds in combination with advanced analytical techniques like neutron scattering to characterize the formation of drug-related structures in biological systems. nih.gov Furthermore, the development of new synthetic methods is making it easier and more cost-effective to produce a wider range of selectively deuterated compounds. researchgate.net These advancements will enable the creation of next-generation research probes, including novel analogs of this compound, for more detailed and dynamic studies of drug metabolism and action.
Q & A
Q. How can researchers validate the detection and quantification of (-)-N-Desmethyl Tramadol-d3 in biological matrices?
To ensure accuracy, use liquid chromatography–tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., N-desmethyltramadol-D3 hydrochloride) to minimize matrix effects . Calibration curves should cover expected physiological ranges (e.g., 1–1000 ng/mL), and method validation must include precision, accuracy, and recovery tests . Cross-validate results with nuclear magnetic resonance (HNMR) for structural confirmation .
Q. What analytical methods are recommended for distinguishing this compound from its non-deuterated analog in pharmacokinetic studies?
Employ high-resolution mass spectrometry (HRMS) to differentiate isotopic patterns between deuterated and non-deuterated forms. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) can resolve enantiomeric pairs, critical for studying stereospecific metabolism .
Q. How should researchers design studies to investigate the pharmacokinetic variability of this compound in human subjects?
Use population pharmacokinetic modeling to account for covariates like age, CYP2D6 polymorphisms, and renal/hepatic function. Collect serial plasma/urine samples over 24–48 hours and analyze using non-compartmental methods. Dose proportionality and metabolite-to-parent drug ratios should be assessed across cohorts .
Q. What are the key considerations for synthesizing this compound with high isotopic purity?
Optimize deuteration at the N-methyl position using catalytic exchange reactions under controlled pH and temperature. Confirm isotopic purity (>98%) via HNMR and MS, and monitor for deuterium loss during storage by comparing fresh vs. aged samples .
Advanced Research Questions
Q. How can contradictory data on the pharmacodynamic activity of this compound be resolved?
Discrepancies in µ-opioid receptor binding affinity (e.g., Ki values ranging from 1–10 µM) may arise from assay conditions. Use radioligand displacement assays with homogeneous cell lines (e.g., CHO-K1 expressing human receptors) and standardize buffer pH/temperature. Compare results against (+)-O-desmethyltramadol as a positive control .
Q. What methodological approaches address the instability of this compound in aqueous solutions during long-term storage?
Stabilize solutions with acidic buffers (pH 3–4) and antioxidants (e.g., 0.1% ascorbic acid). Store at -80°C in amber vials to prevent photodegradation. Regularly verify stability via LC-MS/MS and adjust storage protocols based on degradation kinetics .
Q. How do CYP2D6 genetic polymorphisms impact the interpretation of this compound metabolic ratios in forensic toxicology?
Stratify subjects into CYP2D6 phenotypes (poor, intermediate, extensive metabolizers) using genotyping assays (e.g., TaqMan SNP probes). Adjust metabolic ratios (N-desmethyltramadol/tramadol) using Bayesian statistical models to account for enzymatic variability .
Q. What experimental designs minimize cross-reactivity when measuring this compound in immunoassays?
Validate antibody specificity using structurally similar analogs (e.g., O-desmethyltramadol, N,O-didesmethyltramadol). Perform competitive binding assays with a 10-fold excess of interferents to quantify cross-reactivity. Use LC-MS/MS as a reference method to confirm immunoassay accuracy .
Q. How can researchers reconcile discrepancies in reported plasma half-lives of this compound across species?
Conduct allometric scaling studies to extrapolate human pharmacokinetics from rodent data. Adjust for species-specific differences in plasma protein binding (e.g., albumin affinity) and biliary excretion rates. Use microdosing trials with ¹⁴C-labeled compound to validate predictions .
Q. What strategies optimize the detection of this compound in postmortem tissues with advanced decomposition?
Apply solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from putrefactive amines. Use matrix-matched calibration standards to correct for tissue-specific ion suppression in LC-MS/MS. Confirm results with alternative columns (e.g., HILIC vs. reversed-phase) .
Methodological Challenges and Contradictions
Q. Why do studies report conflicting data on the analgesic contribution of this compound compared to the parent drug?
Variations in experimental pain models (e.g., thermal vs. mechanical nociception) and species differences in blood-brain barrier permeability may explain contradictions. Use microdialysis to measure brain extracellular fluid concentrations and correlate with behavioral outcomes .
Q. How should researchers address the lack of standardized reference materials for this compound?
Source certified standards from accredited suppliers (e.g., Toronto Research Chemicals) and cross-check purity via orthogonal methods (HNMR, FTIR). Participate in interlaboratory proficiency testing to harmonize quantification protocols .
Q. What statistical methods are appropriate for analyzing non-linear pharmacokinetics of this compound in patients with renal impairment?
Apply nonlinear mixed-effects modeling (NONMEM) to estimate clearance and volume of distribution in subpopulations. Use bootstrap validation to assess model robustness and simulate exposure scenarios under varying glomerular filtration rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
